



Application Notes and Protocols for Atomic Oxygen in Semiconductor Manufacturing

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **atomic oxygen** in key semiconductor manufacturing processes. **Atomic oxygen**, a highly reactive species, plays a critical role in photoresist stripping, surface cleaning and preparation, low-temperature silicon dioxide growth, and the etching of low-k dielectric materials.

Photoresist Stripping (Ashing)

Atomic oxygen is widely used for the complete and clean removal of photoresist materials after lithography and etching processes. This dry process, often referred to as plasma ashing, is favored over wet chemical stripping due to reduced chemical waste and lower risk of damaging sensitive device structures.[1][2]

Principle of Operation

In a plasma environment, molecular oxygen (O₂) is dissociated into highly reactive **atomic oxygen** radicals (O•). These radicals react with the organic polymer-based photoresist, breaking it down into volatile byproducts such as carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O), which are then evacuated from the chamber.[1]

Experimental Protocol: Plasma Ashing of Photoresist

This protocol describes a typical process for stripping a standard positive photoresist from a silicon wafer using an inductively coupled plasma (ICP) asher.



- 1. Wafer Loading:
- Load the silicon wafer with the photoresist layer into the plasma asher chamber.
- Ensure the wafer is centered on the chuck for uniform processing.
- 2. Chamber Purge and Pump-Down:
- Purge the chamber with nitrogen (N2) to remove ambient air and moisture.
- Pump the chamber down to a base pressure of approximately 10 mTorr.
- 3. Process Gas Introduction:
- Introduce high-purity oxygen (O2) gas into the chamber at a controlled flow rate.
- 4. Plasma Ignition and Photoresist Stripping:
- Ignite the plasma by applying RF power to the ICP source.
- The atomic oxygen generated in the plasma reacts with and removes the photoresist.
- The wafer may be heated to enhance the stripping rate.[3]
- 5. Endpoint Detection:
- Monitor the plasma emission spectrum for the disappearance of CO and OH emission lines, indicating the complete removal of the photoresist.[1]
- Alternatively, use a timed process based on predetermined stripping rates.
- 6. Over-Ash and Chamber Purge:
- Continue the process for a short period (e.g., 10-20% of the main ash time) to ensure all residues are removed.
- Turn off the RF power and stop the O₂ flow.
- Purge the chamber with N2 to remove any remaining reactive species and byproducts.



7. Wafer Unloading:

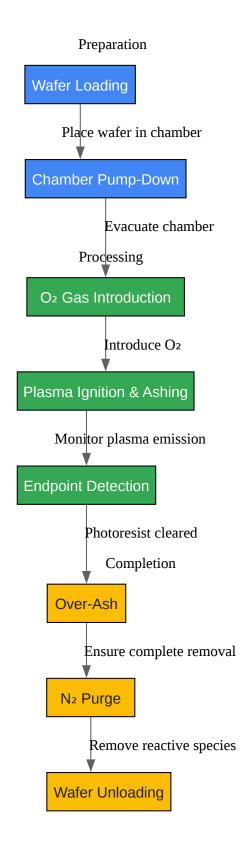
- Vent the chamber to atmospheric pressure with N2.
- · Unload the clean wafer.

Ouantitative Data: Photoresist Stripping

Parameter	Value Value	Reference
Typical Ashing Rate	1,600 Å/min (for a load of 25 wafers)	[4]
RF Power	100 - 500 W (for single-wafer tools)	[1]
Pressure	0.25 - 2.0 Torr	[1]
Temperature	100 - 200 °C	[1]
O ₂ Flow Rate	50 - 200 sccm	[2]

Experimental Workflow: Photoresist Stripping





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Workflow for photoresist stripping using atomic oxygen.



Surface Cleaning and Preparation

Atomic oxygen is highly effective for removing organic contaminants from wafer surfaces, a critical step before subsequent processing like thin film deposition or gate oxide growth. This cleaning process ensures a pristine surface, leading to improved film adhesion and device performance.[5][6]

Principle of Operation

Similar to photoresist stripping, **atomic oxygen** radicals generated in a plasma react with organic residues (hydrocarbons, etc.) on the wafer surface. This reaction converts the contaminants into volatile compounds that are subsequently pumped out of the vacuum chamber, leaving a clean, and often hydrophilic, silicon surface.[5]

Experimental Protocol: Silicon Wafer Surface Cleaning

This protocol outlines a procedure for the surface cleaning of a silicon wafer using a remote plasma source to minimize potential ion-induced damage.

- 1. Wafer Handling and Loading:
- Handle the wafer with clean, non-contaminating tweezers.
- Load the wafer into the load-lock of the plasma cleaning system.
- 2. Transfer and Pump-Down:
- Transfer the wafer into the main processing chamber.
- Pump the chamber down to a high vacuum base pressure (< 1 mTorr).
- 3. Process Gas Flow:
- Introduce a mixture of high-purity oxygen (O₂) and argon (Ar) into the remote plasma source.
 Argon is often used to stabilize the plasma.
- 4. Remote Plasma Generation and Surface Cleaning:
- Apply microwave or RF power to the remote plasma source to generate atomic oxygen.



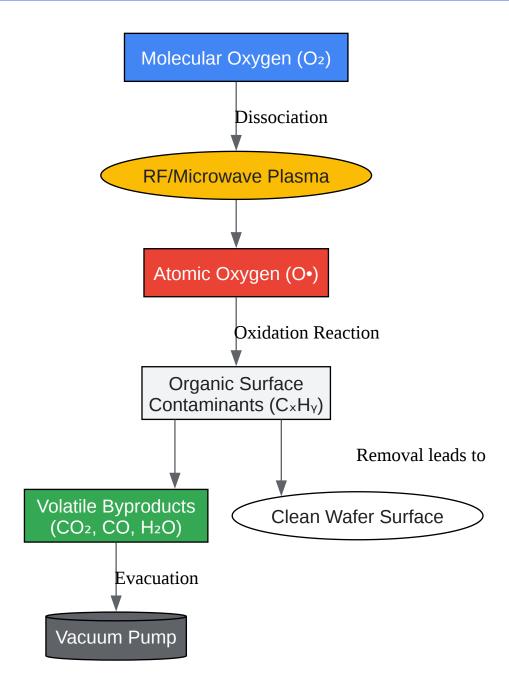
- The reactive species are directed towards the wafer surface, where they react with and remove organic contaminants.
- The wafer is typically kept at or near room temperature.
- 5. Process Termination and Purge:
- After the specified cleaning time, turn off the power to the plasma source and stop the gas flow.
- Purge the chamber with high-purity nitrogen.
- 6. Wafer Unloading:
- Vent the chamber with nitrogen and transfer the wafer back to the load-lock.
- Remove the clean wafer from the system for immediate further processing.

Ouantitative Data: Surface Cleaning

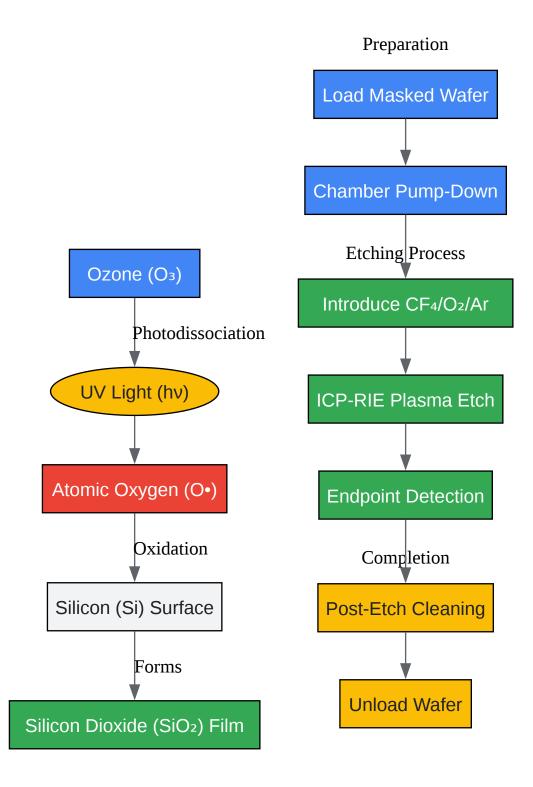
Parameter	Value	Reference
Typical Cleaning Time	30 - 60 seconds	[6]
Microwave Power	300 W	[7]
Pressure	4.0 x 10 ⁻¹ mbar	[7]
Gas Composition	O ₂ / Ar mixture	
Resulting Surface	Hydrophilic	[5]

Logical Relationship: Surface Contamination Removal









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